Ro 41-5253

Description

a synthetic retinoid with antiviral activity; a selective RAR alpha antagonist; structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

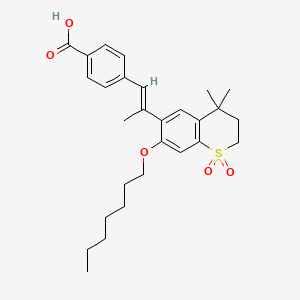

4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O5S/c1-5-6-7-8-9-15-33-25-19-26-24(28(3,4)14-16-34(26,31)32)18-23(25)20(2)17-21-10-12-22(13-11-21)27(29)30/h10-13,17-19H,5-9,14-16H2,1-4H3,(H,29,30)/b20-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIWQRITHXYGIF-LVZFUZTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC2=C(C=C1C(=CC3=CC=C(C=C3)C(=O)O)C)C(CCS2(=O)=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC1=CC2=C(C=C1/C(=C/C3=CC=C(C=C3)C(=O)O)/C)C(CCS2(=O)=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873404 | |

| Record name | Ro 41-5253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144092-31-9 | |

| Record name | 4-[(1E)-2-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-1-propen-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144092-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 41-5253 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 41-5253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ro 41-5253: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-5253 is a synthetic retinoid that has garnered significant interest in the scientific community for its potent and selective antagonist activity against the Retinoic Acid Receptor alpha (RARα).[1][2][3][4] Unlike conventional retinoids that act as agonists, this compound binds to RARα without initiating transcriptional activation, thereby inhibiting the receptor's function.[1][2][3][4][5] This unique mechanism of action has positioned this compound as a valuable tool for dissecting the physiological roles of RARα and as a potential therapeutic agent in oncology and other fields. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways. Recent evidence also points to an "off-target" effect as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), adding another layer of complexity and therapeutic potential to this molecule.[6][7]

Core Mechanism of Action: RARα Antagonism

This compound functions primarily as a selective antagonist of the Retinoic Acid Receptor alpha (RARα). It competitively binds to the ligand-binding domain of RARα, preventing the binding of its natural ligand, all-trans retinoic acid (ATRA).[8][9] Crucially, the binding of this compound does not induce the conformational changes necessary for the recruitment of coactivators and the initiation of gene transcription.[1][2][3][4][5] Furthermore, it does not interfere with the heterodimerization of RARα with the Retinoid X Receptor (RXR) or the binding of this complex to Retinoic Acid Response Elements (RAREs) on DNA.[1][2][3][4][5] This effectively silences RARα-mediated gene expression.

Signaling Pathway

The canonical signaling pathway of RARα and the inhibitory action of this compound are depicted below.

Caption: RARα signaling pathway and its inhibition by this compound.

Secondary Mechanism of Action: PPARγ Agonism

Emerging research has identified a secondary, "off-target" mechanism of action for this compound as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[6][7] This interaction is independent of its RARα antagonist activity. As a PPARγ agonist, this compound can activate PPARγ target genes, which are involved in adipocyte differentiation and glucose metabolism.[6]

Signaling Pathway

The signaling pathway for the PPARγ agonist activity of this compound is illustrated below.

References

- 1. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. This compound - Immunomart [immunomart.com]

- 5. RARα antagonist RO 41‐5253 inhibits proliferation and induces apoptosis in breast‐cancer cell lines | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. tebubio.com [tebubio.com]

- 8. Mutational analysis reveals that all-trans-retinoic acid, 9-cis-retinoic acid, and antagonist interact with distinct binding determinants of RARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Ro 41-5253: A Deep Dive into its Potency and Selectivity for Retinoic Acid Receptor Alpha (RARα)

For Researchers, Scientists, and Drug Development Professionals

Ro 41-5253 has emerged as a critical tool in the study of retinoid signaling, valued for its high affinity and selective antagonism of the Retinoic Acid Receptor Alpha (RARα). This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound, offering a core resource for professionals in cellular biology and drug discovery.

Quantitative Selectivity Profile

The selectivity of this compound for RARα over its β and γ isotypes is a cornerstone of its utility. This selectivity is quantified through competitive binding assays, which determine the concentration of the compound required to inhibit the binding of a radiolabeled ligand by 50% (IC50). The lower the IC50 value, the higher the affinity of the compound for the receptor.

| Receptor Isotype | IC50 (nM) | Selectivity vs. RARβ | Selectivity vs. RARγ |

| RARα | 60[1] | 40-fold | 55-fold |

| RARβ | 2400[1] | - | |

| RARγ | 3300[1] | - |

Table 1: Comparative binding affinities of this compound for human Retinoic Acid Receptor (RAR) isotypes. The data clearly demonstrates the compound's preferential binding to RARα.

Mechanism of Action: Antagonizing RARα Signaling

This compound functions as a selective antagonist of RARα.[1] In the canonical retinoid signaling pathway, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, this complex is often bound by co-repressor proteins, silencing gene transcription. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, thereby initiating gene transcription. This compound binds to the ligand-binding pocket of RARα but fails to induce the conformational change necessary for co-activator recruitment. Consequently, it competitively inhibits the binding of agonists and maintains the repressive state of the RARα/RXR heterodimer, effectively blocking the downstream signaling cascade.[2][3]

Experimental Protocols

The determination of RARα selectivity and antagonistic activity of this compound relies on robust in vitro assays. Below are detailed methodologies for key experiments.

Competitive Binding Assay

This assay quantifies the affinity of this compound for RAR isotypes by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Full-length human RARα, RARβ, and RARγ proteins

-

Radiolabeled agonist (e.g., [³H]-all-trans retinoic acid)

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing DTT, KCl, and BSA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, incubate a constant concentration of the RAR isotype, a constant concentration of the radiolabeled agonist, and varying concentrations of this compound.

-

Include control wells with no competitor (for total binding) and wells with a high concentration of a known non-radiolabeled agonist (for non-specific binding).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Reporter Gene (Transactivation) Assay

This cell-based assay measures the functional consequence of this compound binding to RARα, specifically its ability to antagonize agonist-induced gene transcription. A common method is the GeneBLAzer™ Beta-lactamase reporter assay.

Materials:

-

HEK 293T cells stably expressing a fusion protein of the GAL4 DNA-binding domain and the RARα ligand-binding domain (LBD).

-

Reporter plasmid containing a beta-lactamase gene under the control of a UAS (Upstream Activating Sequence) promoter, which is recognized by GAL4.

-

RAR agonist (e.g., all-trans retinoic acid)

-

This compound

-

Cell culture medium and reagents

-

LiveBLAzer™-FRET B/G Substrate

-

Fluorescence plate reader

Procedure:

-

Plate the engineered HEK 293T cells in a 384-well plate and incubate.

-

Prepare serial dilutions of this compound.

-

Treat the cells with the different concentrations of this compound and incubate for a short period (e.g., 30 minutes).

-

Add a constant, predetermined EC80 concentration of the RAR agonist (e.g., ATRA) to the wells containing this compound. Include control wells with agonist only (maximal activation) and cells with no treatment (basal level).

-

Incubate the plates for 16-24 hours to allow for gene transcription and protein expression.

-

Add the LiveBLAzer™-FRET B/G Substrate to each well and incubate at room temperature. The substrate is cleaved by beta-lactamase, changing its fluorescence emission.

-

Measure the fluorescence at two wavelengths (e.g., 460 nm and 530 nm) using a fluorescence plate reader.

-

Calculate the ratio of the two emission signals, which is proportional to the level of beta-lactamase expression.

-

Plot the emission ratio against the logarithm of the this compound concentration to determine the IC50 for antagonism.

Off-Target Considerations

It is crucial for researchers to be aware of potential off-target effects. Notably, this compound has been reported to act as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[4] This activity is independent of its RARα antagonism and should be considered when interpreting experimental results, particularly in metabolic studies or in cell types with high PPARγ expression.

Conclusion

This compound is a potent and selective antagonist of RARα, making it an invaluable molecular probe for dissecting the roles of this specific receptor isotype in various biological processes. A thorough understanding of its binding affinities, mechanism of action, and the appropriate experimental methodologies for its characterization is essential for its effective use in research and drug development. The data and protocols presented in this guide provide a foundational resource for scientists working with this important compound.

References

Ro 41-5253: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ro 41-5253, a synthetic retinoid identified as a selective antagonist of the Retinoic Acid Receptor Alpha (RARα). While initially developed as a tool to probe the function of RARα, its potent biological activities, including the inhibition of cancer cell proliferation and induction of apoptosis, have made it a subject of significant interest in oncological research. This document details the discovery of this compound, summarizes its biological and physiological effects with quantitative data, outlines key experimental protocols for its study, and presents its mechanism of action through signaling pathway diagrams. Information on its chemical synthesis is also provided based on available literature.

Discovery and Overview

This compound was first described in a 1992 publication by Apfel and colleagues as a synthetic retinoid that selectively antagonizes the effects of retinoic acid mediated by RARα.[1] It binds to RARα without initiating the transcriptional activation of target genes, effectively blocking the actions of natural ligands like all-trans retinoic acid (ATRA).[2][3] Subsequent research has revealed that this compound also exhibits off-target activity as a partial agonist of the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) at higher concentrations. Its ability to inhibit the growth of various cancer cell lines, particularly breast cancer, has been a primary focus of investigation.[2][4]

Chemical Properties:

| Property | Value |

| IUPAC Name | 4-[(E)-2-(7-Heptyloxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid |

| CAS Number | 144092-31-9 |

| Molecular Formula | C₂₈H₃₆O₅S |

| Molecular Weight | 484.65 g/mol |

Synthesis

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, primarily centered around its antagonism of RARα. This antagonism leads to the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines.

Receptor Selectivity

This compound demonstrates significant selectivity for RARα over other RAR subtypes.

| Receptor | IC₅₀ (nM) |

| RARα | 60 |

| RARβ | 2400 |

| RARγ | 3300 |

| PPARγ (EC₅₀) | 810 |

| Data compiled from multiple sources.[3] |

In Vitro Anti-Cancer Activity

This compound has been shown to inhibit the growth and induce apoptosis in several cancer cell lines, with notable efficacy in estrogen receptor-positive breast cancer cells.

Table 1: Inhibition of Breast Cancer Cell Proliferation

| Cell Line | Concentration | % Growth Inhibition | Reference |

| ZR 75.1 | 10 µM | 74% | [3] |

| 1 µM | 63% | [3] | |

| 0.1 µM | 42% | [3] |

Table 2: Induction of Apoptosis in Breast Cancer Cells

| Cell Line | Concentration | % Apoptotic Cells (Day 4) | % Apoptotic Cells (Day 6) | Reference |

| MCF-7 | 10 µM | 28.5% | 58% | [3] |

| 1 µM | 21.6% | 51% | [3] | |

| 0.1 µM | 16% | 36% | [3] | |

| 0.01 µM | 12% | 21% | [3] | |

| ZR 75.1 | 10 µM | - | 80% | [3] |

| 1 µM | - | 65% | [3] | |

| 0.1 µM | - | 43% | [3] | |

| 0.01 µM | - | 29% | [3] |

In Vivo Anti-Tumor Activity

In vivo studies using xenograft models have demonstrated the anti-tumor effects of this compound.

Table 3: In Vivo Tumor Volume Reduction

| Animal Model | Cell Line | Dosage | Outcome | Reference |

| Athymic Balb/c mice | MCF-7 | 10-100 mg/kg (oral gavage, once a week for 4 weeks) | Reduction in tumor volume with no toxic side effects | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6][7][8][9]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for RARα and Downstream Targets

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., rabbit anti-RARα, typically at a 1:1000 dilution) overnight at 4°C.[10][11]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

RARα Signaling Pathway and the Action of this compound

Retinoic acid receptors (RARs) are nuclear receptors that, upon binding to their ligand (e.g., all-trans retinoic acid - ATRA), form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, recruiting co-activators and initiating gene transcription. This signaling pathway is crucial for cell differentiation, proliferation, and apoptosis. This compound, as an RARα antagonist, binds to the ligand-binding pocket of RARα but does not induce the conformational change necessary for the recruitment of co-activators. Instead, it may promote the binding of co-repressors, thereby inhibiting the transcription of RARα target genes.

Caption: RARα signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Assessing Anti-proliferative and Pro-apoptotic Effects

A typical workflow to investigate the effects of this compound on a cancer cell line would involve treating the cells with the compound and then performing assays to measure changes in cell viability and the induction of apoptosis.

Caption: Experimental workflow for evaluating this compound's effects.

Conclusion

This compound is a valuable research tool for elucidating the roles of RARα in various biological processes. Its selective antagonism of RARα, coupled with its potent anti-proliferative and pro-apoptotic effects in cancer cells, underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research into its off-target effects and the development of more specific analogs will be crucial in advancing its therapeutic potential. This guide provides a foundational resource for researchers and professionals working with or interested in the pharmacology of this compound.

References

- 1. mybiosource.com [mybiosource.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. WO2017201200A1 - Therapeutic compositions containing rar-alpha antagonists - Google Patents [patents.google.com]

- 4. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immunostep.com [immunostep.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]

- 10. scbt.com [scbt.com]

- 11. Anti-Retinoic Acid Receptor α antibody produced in rabbit affinity isolated antibody [sigmaaldrich.com]

Ro 41-5253: A Technical Guide to its Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-5253 is a synthetic retinoid initially characterized as a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα).[1][2] It has been instrumental in elucidating the physiological and pathological roles of RARα signaling. While its primary mechanism of action is the competitive inhibition of RARα, subsequent research has revealed off-target effects, most notably its activity as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist.[3] This dual activity contributes to a complex pharmacological profile, with implications for cancer biology, hematopoiesis, and metabolic regulation. This technical guide provides an in-depth overview of the biological effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action

This compound is an orally active compound that selectively binds to RARα, preventing the recruitment of coactivators and subsequent transcriptional activation of target genes.[1][4] Unlike RAR agonists, it does not induce a conformational change in the receptor that promotes the dissociation of corepressors.[5] Importantly, this compound does not interfere with the heterodimerization of RAR with the Retinoid X Receptor (RXR) or their binding to DNA.[2][4]

More recent studies have identified this compound as a PPARγ agonist, although at concentrations significantly higher than those required for RARα antagonism.[3] This interaction is direct, as evidenced by its ability to compete with known PPARγ ligands.[3] The agonistic activity on PPARγ contributes to its effects on adipocyte differentiation and metabolism.

Table 1: Receptor Binding and Potency of this compound

| Receptor | Activity | IC50 / EC50 | Reference |

| RARα | Antagonist | 60 nM (IC50) | [1][6] |

| RARβ | Antagonist | 2.4 µM (IC50) | [1][6] |

| RARγ | Antagonist | 3.3 µM (IC50) | [1][6] |

| PPARγ | Agonist | 810 nM (EC50) |

Biological Effects

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of breast cancer origin.[1][2][7]

-

Inhibition of Proliferation: In estrogen receptor-positive breast cancer cell lines such as MCF-7 and ZR-75.1, this compound inhibits cell growth in a dose-dependent manner.[1][2] The anti-proliferative effect is thought to be mediated, in part, by the inhibition of the AP1 transcription factor.[2]

-

Induction of Apoptosis: this compound induces apoptosis in breast cancer cells through a p53-independent pathway.[2] This process is associated with the downregulation of the anti-apoptotic protein Bcl-2 and a potential increase in TGF-β1.[2]

Table 2: In Vitro Anti-Cancer Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Effect | Concentration | Time Point | Result | Reference |

| MCF-7 | Inhibition of Growth | 10 µM | - | 81% inhibition | [1] |

| 1 µM | - | 30% inhibition | [1] | ||

| ZR-75.1 | Inhibition of Growth | 10 µM | - | 74% inhibition | [1] |

| 1 µM | - | 63% inhibition | [1] | ||

| 0.1 µM | - | 42% inhibition | [1] | ||

| MCF-7 | Apoptosis Induction | 10 µM | 4 days | 28.5% apoptotic cells | [1] |

| 1 µM | 4 days | 21.6% apoptotic cells | [1] | ||

| 0.1 µM | 4 days | 16% apoptotic cells | [1] | ||

| 0.01 µM | 4 days | 12% apoptotic cells | [1] | ||

| 10 µM | 6 days | 58% apoptotic cells | [1] | ||

| 1 µM | 6 days | 51% apoptotic cells | [1] | ||

| 0.1 µM | 6 days | 36% apoptotic cells | [1] | ||

| 0.01 µM | 6 days | 21% apoptotic cells | [1] | ||

| ZR-75.1 | Apoptosis Induction | 10 µM | 6 days | 80% apoptotic cells | [1] |

| 1 µM | 6 days | 65% apoptotic cells | [1] | ||

| 0.1 µM | 6 days | 43% apoptotic cells | [1] | ||

| 0.01 µM | 6 days | 29% apoptotic cells | [1] |

Effects on Hematopoiesis and Differentiation

This compound has been shown to influence the differentiation of hematopoietic stem cells and other cell types.

-

Inhibition of Erythroid Differentiation: By antagonizing RARα, this compound can promote erythroid differentiation in certain contexts.[8] RARα signaling is generally inhibitory to erythropoiesis.[9]

-

Maintenance of Hematopoietic Stem Cells: this compound has been shown to inhibit the differentiation of human hematopoietic stem cells (HSCs) in short-term culture, thereby helping to maintain their undifferentiated state.

-

Adipocyte Differentiation: Due to its PPARγ agonist activity, this compound can enhance the differentiation of preadipocytes into mature adipocytes.[3][10]

Modulation of Gene Expression

The primary mechanism of this compound involves the alteration of gene transcription.

-

RARα Target Genes: As an antagonist, this compound blocks the transcriptional activation of RARα target genes by endogenous retinoids.[2][11]

-

PPARγ Target Genes: As a PPARγ agonist, it can induce the expression of PPARγ target genes, such as aP2, in adipocytes.[3][10]

-

Cross-talk with other Signaling Pathways: this compound has been shown to reverse the inhibition of Antioxidant Response Element (ARE)-driven gene expression caused by all-trans retinoic acid (ATRA).[12]

Signaling Pathways

The biological effects of this compound are mediated through its interaction with the RARα and PPARγ signaling pathways.

Caption: RARα signaling pathway modulation by this compound.

Caption: PPARγ signaling pathway activation by this compound.

Experimental Protocols

Cell Proliferation Assay

-

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

-

Methodology:

-

Seed cells (e.g., MCF-7, ZR-75.1) in 96-well plates at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 6 days).

-

Assess cell viability using a suitable method, such as the MTT assay or by direct cell counting.

-

Calculate the percentage of growth inhibition relative to the vehicle control.

-

Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Culture cells (e.g., MCF-7, ZR-75.1) and treat with this compound at various concentrations for different time points (e.g., 2, 4, 6 days).

-

Harvest both adherent and floating cells.

-

Wash cells with PBS.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI) in binding buffer according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

-

Reporter Gene Assay (for RARα Antagonism)

-

Objective: To measure the antagonistic activity of this compound on RARα-mediated transcription.

-

Methodology:

-

Co-transfect host cells (e.g., HeLa) with an expression vector for RARα and a reporter plasmid containing a Retinoic Acid Response Element (RARE) upstream of a reporter gene (e.g., luciferase).

-

After transfection, treat the cells with a known RARα agonist (e.g., all-trans retinoic acid) in the presence or absence of increasing concentrations of this compound.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Determine the concentration of this compound required to inhibit the agonist-induced reporter activity by 50% (IC50).

-

Caption: Workflow for a reporter gene assay.

Conclusion

This compound is a valuable research tool for investigating the roles of RARα and PPARγ in various biological processes. Its well-characterized antagonistic effects on RARα have been pivotal in cancer and developmental biology research. The discovery of its agonistic activity on PPARγ adds another layer of complexity to its pharmacological profile, necessitating careful consideration in experimental design and data interpretation. The data and protocols presented in this guide offer a comprehensive resource for professionals in the fields of pharmacology, cell biology, and drug development who are interested in utilizing this compound in their research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. dial.uclouvain.be [dial.uclouvain.be]

- 6. academic.oup.com [academic.oup.com]

- 7. RARα antagonist RO 41‐5253 inhibits proliferation and induces apoptosis in breast‐cancer cell lines | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Cross Talk between Retinoic Acid Signaling and Transcription Factor GATA-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pnas.org [pnas.org]

Ro 41-5253: A Comprehensive Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-5253 is a synthetic retinoid that has garnered significant interest in the field of cancer research. Initially characterized as a selective antagonist of the Retinoic Acid Receptor Alpha (RARα), it has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Core Concepts and Mechanism of Action

This compound is an orally active, selective antagonist of the Retinoic Acid Receptor Alpha (RARα).[1][2] Unlike RARα agonists, this compound binds to RARα without inducing transcriptional activation of target genes.[3][4] It also does not interfere with the heterodimerization of RAR with the Retinoid X Receptor (RXR) or their subsequent binding to DNA.[1][2][3] Its anti-tumor activity is attributed to its ability to inhibit cancer cell proliferation and induce apoptosis.[1][3]

Interestingly, subsequent research has revealed that this compound also functions as a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[5][6] This off-target activity may contribute to its overall biological effects and should be considered when interpreting experimental outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Result | Citation |

| MCF-7 | Breast Cancer | Proliferation | Growth Inhibition | 10 µM | 81% inhibition | [1] |

| 1 µM | 30% inhibition | [1] | ||||

| ZR-75.1 | Breast Cancer | Proliferation | Growth Inhibition | 10 µM | 74% inhibition | [1] |

| 1 µM | 63% inhibition | [1] | ||||

| 0.1 µM | 42% inhibition | [1] | ||||

| MCF-7 | Breast Cancer | Apoptosis | % Apoptotic Cells (Day 4) | 10 µM | 28.5% | [1] |

| 1 µM | 21.6% | [1] | ||||

| 0.1 µM | 16% | [1] | ||||

| 0.01 µM | 12% | [1] | ||||

| MCF-7 | Breast Cancer | Apoptosis | % Apoptotic Cells (Day 6) | 10 µM | 58% | [1] |

| 1 µM | 51% | [1] | ||||

| 0.1 µM | 36% | [1] | ||||

| 0.01 µM | 21% | [1] | ||||

| ZR-75.1 | Breast Cancer | Apoptosis | % Apoptotic Cells (Day 6) | 10 µM | 80% | [1] |

| 1 µM | 65% | [1] | ||||

| 0.1 µM | 43% | [1] | ||||

| 0.01 µM | 29% | [1] | ||||

| HT-29 | Colon Cancer | Proliferation | GI50 | - | Most susceptible | [7] |

| Caco-2 | Colon Cancer | Proliferation | GI50 | - | - | [7] |

| HuMi-TTu2 | Colon Cancer | Proliferation | GI50 | - | - | [7] |

| MCF-7 | Breast Cancer | Proliferation | GI50 | - | Least susceptible | [7] |

| Breast & Colon Cell Lines | Breast & Colon Cancer | Anchorage-Independent Growth | Colony Number | 0.1 µM | ~50% reduction | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Result | Citation |

| Athymic Balb/c mice with MCF-7 xenografts | Breast Cancer | 10, 30, 100 mg/kg, oral gavage, once a week for 4 weeks | Reduction in tumor volume with no toxic side effects.[1][8] | [1][8] |

| SMRTmRID mice (myelofibrosis model) | Myelofibrosis | 100 mg/kg/day for 30 days | Rescue of bone parameters. | [9] |

Table 3: Receptor Selectivity of this compound

| Receptor | IC50 | Citation |

| RARα | 60 nM | [1] |

| RARβ | 2.4 µM | [1] |

| RARγ | 3.3 µM | [1] |

Signaling Pathways

This compound modulates several key signaling pathways implicated in cancer progression.

RARα-Mediated Apoptosis Pathway

In breast cancer cells, this compound induces apoptosis through a p53-independent pathway.[3] This involves the downregulation of the anti-apoptotic protein Bcl-2 and a corresponding increase in the pro-apoptotic protein Transforming Growth Factor-beta 1 (TGF-β1).[3]

Regulation of the ERK Signaling Pathway

In A549 lung cancer cells, this compound has been shown to increase the phosphorylation of Extracellular Signal-Regulated Kinase (ERK).[10] This effect is independent of its transcriptional antagonism of RARα, suggesting a non-genomic mechanism of action.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability and Proliferation Assay

This protocol is adapted from studies on MCF-7 and ZR-75.1 breast cancer cells.[1]

Workflow:

Methodology:

-

Cell Seeding: Seed MCF-7 or ZR-75.1 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium (ranging from 1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the drug-containing medium.

-

Incubation: Incubate the plates for 10 days in a humidified incubator at 37°C with 5% CO2.

-

Quantification:

-

For CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.

-

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

Apoptosis Assay (Flow Cytometry)

This protocol is based on the analysis of apoptosis in breast cancer cells treated with this compound.[3]

Workflow:

Methodology:

-

Cell Treatment: Culture MCF-7 or ZR-75.1 cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 4 to 6 days.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the collected cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in Bcl-2 and TGF-β1 protein levels.[3]

Methodology:

-

Protein Extraction: After treatment with this compound, wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and TGF-β1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

In Vivo Xenograft Model

This protocol is based on studies using MCF-7 cells in athymic mice.[1][8]

Workflow:

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. Video: Establishment of Zebrafish Patient-Derived Xenografts from Pancreatic Cancer for Chemosensitivity Testing [jove.com]

- 3. wjgnet.com [wjgnet.com]

- 4. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Soft Agar Colony Formation Assay: A Method to Test Effects of Novel Compounds on Cancer Cell Proliferation [jove.com]

- 8. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Use of zebrafish embryos as avatar of patients with pancreatic cancer: A new xenotransplantation model towards personalized medicine | Semantic Scholar [semanticscholar.org]

- 10. lab.moffitt.org [lab.moffitt.org]

Preclinical Profile of Ro 41-5253: A Selective RARα Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro 41-5253 is a synthetic retinoid that has been extensively investigated for its potent and selective antagonist activity against the Retinoic Acid Receptor Alpha (RARα). Unlike retinoic acid agonists which activate RARα-mediated gene transcription, this compound binds to RARα without initiating transcription, thereby inhibiting the receptor's function.[1][2] This unique mechanism of action has positioned this compound as a valuable tool for dissecting the physiological roles of RARα and as a potential therapeutic agent, particularly in the context of oncology. This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a competitive antagonist of RARα. It binds directly to the ligand-binding domain of RARα, preventing the conformational changes necessary for the recruitment of coactivators and subsequent transcriptional activation of target genes.[2] Critically, this compound does not interfere with the heterodimerization of RAR with the Retinoid X Receptor (RXR) or the binding of this complex to DNA.[1][2] Its selectivity for RARα is significantly higher than for other RAR subtypes (RARβ and RARγ), as demonstrated by its binding affinity.[1][3]

It is important to note that at concentrations significantly higher than those required for RARα antagonism, this compound has been shown to exhibit off-target activity as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist.[4][5] This dual activity should be considered when interpreting experimental results at high concentrations.

Quantitative In Vitro Activity

The in vitro effects of this compound have been predominantly studied in the context of cancer cell lines, where it has demonstrated significant anti-proliferative and pro-apoptotic activities.

Binding Affinity and Receptor Selectivity

| Receptor | IC50 (nM) | Reference |

| RARα | 60 | [1][3] |

| RARβ | 2400 | [1][3] |

| RARγ | 3300 | [1][3] |

Anti-proliferative Activity

| Cell Line | Cancer Type | Concentration | % Growth Inhibition | Incubation Time | Reference |

| MCF-7 | Breast Carcinoma (ER+) | 10 µM | 81% | 10 days | [1] |

| MCF-7 | Breast Carcinoma (ER+) | 1 µM | 30% | 10 days | [1] |

| ZR 75.1 | Breast Carcinoma (ER+) | 10 µM | 74% | 10 days | [1] |

| ZR 75.1 | Breast Carcinoma (ER+) | 1 µM | 63% | 10 days | [1] |

| ZR 75.1 | Breast Carcinoma (ER+) | 0.1 µM | 42% | 10 days | [1] |

| BALB/c 3T3 | Fibroblast | 10 µM | Significant reduction | Not Specified | [6] |

Apoptosis Induction

| Cell Line | Cancer Type | Concentration | % Apoptotic Cells | Incubation Time | Reference |

| MCF-7 | Breast Carcinoma (ER+) | 10 µM | 28.5% | 4 days | [1] |

| MCF-7 | Breast Carcinoma (ER+) | 1 µM | 21.6% | 4 days | [1] |

| MCF-7 | Breast Carcinoma (ER+) | 0.1 µM | 16% | 4 days | [1] |

| MCF-7 | Breast Carcinoma (ER+) | 0.01 µM | 12% | 4 days | [1] |

| MCF-7 | Breast Carcinoma (ER+) | 10 µM | 58% | 6 days | [1] |

| MCF-7 | Breast Carcinoma (ER+) | 1 µM | 51% | 6 days | [1] |

| MCF-7 | Breast Carcinoma (ER+) | 0.1 µM | 36% | 6 days | [1] |

| MCF-7 | Breast Carcinoma (ER+) | 0.01 µM | 21% | 6 days | [1] |

| ZR 75.1 | Breast Carcinoma (ER+) | 10 µM | 80% | 6 days | [1] |

| ZR 75.1 | Breast Carcinoma (ER+) | 1 µM | 65% | 6 days | [1] |

| ZR 75.1 | Breast Carcinoma (ER+) | 0.1 µM | 43% | 6 days | [1] |

| ZR 75.1 | Breast Carcinoma (ER+) | 0.01 µM | 29% | 6 days | [1] |

In Vivo Efficacy

Preclinical in vivo studies have corroborated the anti-tumor potential of this compound.

| Animal Model | Cell Line Xenograft | Dosing Regimen | Effect | Reference |

| Female athymic Balb/c mice | MCF-7 | 10-100 mg/kg, oral gavage, once a week for 4 weeks | Reduction in tumor volume | [1][7] |

| Female athymic Balb/c mice | MCF-7 | 10, 30, and 100 mg/kg/day | Slight but significant inhibition of cell growth | [7] |

A key finding from in vivo studies is the lack of toxic side effects typically associated with retinoid agonists, even at high dosages.[7]

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways.

RARα-Mediated Transcription

The primary mechanism involves the direct antagonism of RARα, preventing the transcription of genes regulated by retinoic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Retinoids and human breast cancer: in vivo effects of an antagonist for RAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ro 41-5253 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-5253 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1][2] By binding to RARα, this compound inhibits its transcriptional activity without affecting the formation of RAR/RXR heterodimers or their binding to DNA.[1][2] This antagonistic action leads to the inhibition of cancer cell proliferation and the induction of apoptosis, making this compound a valuable tool for cancer research and a potential candidate for cancer therapy.[1][2] Notably, it has been shown to exert anti-tumor activity without the toxic side effects commonly associated with other retinoids.[2][3] Recent studies have also identified this compound as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist at higher concentrations.[4]

These application notes provide detailed experimental protocols for the use of this compound in cell culture, including methodologies for assessing its effects on cell proliferation, apoptosis, and protein expression.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| MCF-7 | Proliferation Inhibition | 10 µM | 10 days | 81% inhibition | [1] |

| 1 µM | 10 days | 30% inhibition | [1] | ||

| < 0.1 µM | 10 days | No significant effect | [1] | ||

| Apoptosis Induction | 10 µM | 4 days | 28.5% apoptosis | [1] | |

| 1 µM | 4 days | 21.6% apoptosis | [1] | ||

| 0.1 µM | 4 days | 16% apoptosis | [1] | ||

| 0.01 µM | 4 days | 12% apoptosis | [1] | ||

| 10 µM | 6 days | 58% apoptosis | [1] | ||

| 1 µM | 6 days | 51% apoptosis | [1] | ||

| 0.1 µM | 6 days | 36% apoptosis | [1] | ||

| 0.01 µM | 6 days | 21% apoptosis | [1] | ||

| ZR 75.1 | Proliferation Inhibition | 10 µM | 10 days | 74% inhibition | [1] |

| 1 µM | 10 days | 63% inhibition | [1] | ||

| 0.1 µM | 10 days | 42% inhibition | [1] | ||

| Apoptosis Induction | 10 µM | 6 days | 80% apoptosis | [1] | |

| 1 µM | 6 days | 65% apoptosis | [1] | ||

| 0.1 µM | 6 days | 43% apoptosis | [1] | ||

| 0.01 µM | 6 days | 29% apoptosis | [1] |

Table 2: Receptor Selectivity of this compound

| Receptor | IC50 | Reference |

| RARα | 60 nM | [1] |

| RARβ | 2.4 µM | [1] |

| RARγ | 3.3 µM | [1] |

| PPARγ | EC50 = 810 nM | [4] |

Experimental Protocols

Cell Proliferation Assay

This protocol outlines a general method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, ZR 75.1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations can range from 1 nM to 10 µM.[1] Remove the overnight medium from the cells and add 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired period, typically ranging from 2 to 10 days.[1][2]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Apoptosis Assay by Flow Cytometry

This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cells treated with this compound as described above.

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound for 4 to 6 days, harvest the cells (both adherent and floating) and wash with cold PBS.[1]

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for assessing changes in protein expression in response to this compound treatment.

Materials:

-

Cells treated with this compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-RARα, anti-bcl-2, anti-TGF-β1, anti-AQP3).[2][5][6][7]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization

Signaling Pathway of this compound in Cancer Cells

Caption: Signaling pathway of this compound in cancer cells.

General Experimental Workflow for In Vitro Studies

Caption: General workflow for studying this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RARα antagonist RO 41‐5253 inhibits proliferation and induces apoptosis in breast‐cancer cell lines | Semantic Scholar [semanticscholar.org]

- 4. This compound ≥98% (HPLC) | 144092-31-9 [sigmaaldrich.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of all-trans retinoic acid in the regulation of apelin expression in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Use of Ro 41-5253

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-5253 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis. By binding to RARα, this compound blocks the transcriptional activation typically induced by retinoic acid, without affecting the formation of RAR/RXR heterodimers or their binding to DNA.[1][2][3] This selective antagonism makes this compound a valuable tool for investigating the physiological and pathological roles of RARα signaling in various biological processes, including cancer and development. Furthermore, studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as an anti-tumor agent.[1][3]

These application notes provide detailed protocols and essential data for the effective in vivo use of this compound in preclinical research settings.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| IC50 (RARα) | 60 nM | - | [2] |

| IC50 (RARβ) | 2.4 µM | - | [2] |

| IC50 (RARγ) | 3.3 µM | - | [2] |

In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Animal Model | Treatment Protocol | Dosage | Outcome | Reference |

| Athymic Balb/c mice with MCF-7 xenografts | Oral gavage, once a week for 4 weeks | 10, 30, 100 mg/kg | Significant reduction in tumor volume with no observed toxic side effects. | [2] |

Pharmacokinetic Parameters

Experimental Protocols

Protocol 1: In Vivo Antitumor Activity Assessment in a Xenograft Mouse Model

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model using the MCF-7 human breast cancer cell line.

Materials:

-

This compound

-

Vehicle for in vivo administration (see preparation below)

-

MCF-7 human breast cancer cell line

-

Female athymic nude mice (e.g., Balb/c nude), 6-8 weeks old

-

Matrigel® (or similar basement membrane matrix)

-

17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS), sterile

-

Syringes (1 mL) and needles (26-27 gauge)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

Vehicle Preparation:

A commonly used vehicle for the oral administration of this compound is a mixture of:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

To prepare, first dissolve this compound in DMSO. Then, add PEG300 and Tween-80, and mix thoroughly. Finally, add the saline and vortex until a clear solution is obtained. Prepare fresh on the day of use.

Procedure:

-

Estrogen Supplementation: One week prior to cell inoculation, implant a 17β-estradiol pellet subcutaneously in the dorsal region of each mouse. This is essential for the growth of estrogen-dependent MCF-7 cells.

-

Cell Preparation: Culture MCF-7 cells to ~80% confluency. On the day of inoculation, harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

-

Tumor Cell Inoculation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration:

-

Treatment Group: Administer this compound orally via gavage at the desired doses (e.g., 10, 30, 100 mg/kg). A typical dosing schedule is once a week.

-

Control Group: Administer an equivalent volume of the vehicle using the same route and schedule.

-

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitoring and Endpoint: Monitor the body weight and overall health of the mice throughout the study. The study can be terminated when tumors in the control group reach a predetermined size, or as per institutional guidelines.

-

Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Analyze the data to determine the effect of this compound on tumor growth.

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a step-by-step guide for the safe and effective administration of substances via oral gavage in mice.

Materials:

-

Substance to be administered (e.g., this compound in vehicle)

-

Appropriately sized oral gavage needle (20-22 gauge for adult mice) with a ball tip

-

Syringe (1 mL)

-

Animal scale

Procedure:

-

Animal Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to straighten the esophagus.

-

Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Passage into the Esophagus: The mouse will naturally swallow as the needle reaches the pharynx. Allow the needle to slide gently into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

-

Administration of Substance: Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly administer the substance from the syringe.

-

Withdrawal of Needle: After administration, gently and smoothly withdraw the gavage needle.

-

Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the substance from the nose or mouth.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily by antagonizing the Retinoic Acid Receptor Alpha (RARα). In the absence of an agonist like retinoic acid, the RARα/RXRα heterodimer is bound to Retinoic Acid Response Elements (RAREs) on the DNA and recruits a complex of co-repressor proteins, which leads to the transcriptional repression of target genes. When this compound binds to RARα, it stabilizes this co-repressor complex, thereby maintaining the repression of gene transcription.

It is also important to note that this compound has been reported to have off-target effects, most notably as a partial agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Researchers should consider this dual activity when interpreting experimental results.

Diagrams:

Caption: Mechanism of RARα antagonism by this compound.

Caption: Experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols for Ro 41-5253 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Ro 41-5253, a selective retinoic acid receptor alpha (RARα) antagonist, in various mouse models. The provided data and methodologies are intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential and mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for this compound in different mouse models.

| Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |

| MCF-7 Breast Cancer Xenograft | 10, 30, and 100 mg/kg | Oral Gavage | Once a week | 4 weeks | [1] |

| Primary Myelofibrosis (SMRTmRID mice) | 100 mg/kg | Not specified, likely oral | Daily | 30 days | [2] |

Note: Higher doses of up to 600 mg/kg have been tested in the MCF-7 xenograft model without toxic side effects noted at 10, 30, and 100 mg/kg.[1]

Experimental Protocols

Preparation of this compound for Oral Gavage

This protocol provides a general guideline for preparing this compound for oral administration in mice. It is recommended to prepare the formulation fresh on the day of dosing.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sterile water or saline

-

Vortex mixer

-

Sonicator (optional)

-

Sterile tubes and syringes

Protocol:

-

Vehicle Preparation: Prepare a stock solution of 20% (w/v) HP-β-CD in sterile water or saline.

-

Drug Solubilization:

-

Weigh the required amount of this compound powder.

-

Dissolve the this compound in a small volume of DMSO. A final concentration of 5% DMSO in the total volume is a good starting point.[3]

-

For example, for a final dosing solution of 1 ml, use 50 µl of DMSO.

-

-

Formulation:

-

While vortexing, slowly add the HP-β-CD solution to the dissolved this compound.

-

Continue to vortex until the solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

Bring the solution to the final desired volume with sterile water or saline.

-

-

Administration: Administer the prepared solution to mice via oral gavage using an appropriate gauge feeding needle. The volume administered will depend on the mouse's weight and the desired final dose.

MCF-7 Breast Cancer Xenograft Model

This protocol details the establishment of an MCF-7 xenograft model and subsequent treatment with this compound.

Materials:

-

Female athymic nude mice (e.g., Balb/c nude), 6-8 weeks old

-

MCF-7 human breast cancer cells

-

Matrigel® Basement Membrane Matrix

-

17β-Estradiol pellets (e.g., 0.72 mg, 60-day release) or injectable estradiol valerate

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

Sterile PBS

-

Syringes and needles

-

Calipers for tumor measurement

Protocol:

-

Estrogen Supplementation: One week prior to cell implantation, anesthetize the mice and subcutaneously implant a 17β-estradiol pellet in the dorsal flank.[4] This is crucial as MCF-7 tumors are estrogen-dependent for growth. Alternatively, injectable estradiol valerate can be administered.[5]

-

Cell Preparation:

-

Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.

-

Trypsinize the cells, wash with sterile PBS, and resuspend in serum-free medium or PBS.

-

Perform a cell count and check for viability.

-

On the day of injection, mix the MCF-7 cells with an equal volume of Matrigel on ice to a final concentration of 5 x 107 cells/ml.[6][7]

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject 100 µl of the cell/Matrigel suspension (containing 5 x 106 cells) subcutaneously into the mammary fat pad.[6]

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Treatment with this compound:

-

Prepare this compound for oral gavage as described in Protocol 2.1.

-

Administer the appropriate dose (e.g., 10, 30, or 100 mg/kg) to the treatment group once a week for 4 weeks.[1]

-

Administer the vehicle solution to the control group.

-

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).

Primary Myelofibrosis Model (SMRTmRID mice)

This protocol describes the treatment of a genetic mouse model of primary myelofibrosis with this compound. The SMRTmRID mouse model spontaneously develops myelofibrosis, eliminating the need for disease induction.[2]

Materials:

-

SMRTmRID mice

-

This compound

-

Appropriate vehicle for administration (see Protocol 2.1)

-

Equipment for monitoring disease progression (e.g., blood collection for CBC, bone marrow and spleen histology)

Protocol:

-

Animal Model: Utilize SMRTmRID mice that have developed the myelofibrotic phenotype. The age at which the phenotype is sufficiently developed for a treatment study should be determined based on colony characterization.

-

Treatment Initiation:

-

Randomize the SMRTmRID mice into treatment and control groups.

-

Prepare this compound for administration as described in Protocol 2.1.

-

-

Drug Administration:

-

Administer this compound at a dose of 100 mg/kg daily for 30 days.[2]

-

Administer the vehicle solution to the control group.

-

-

Monitoring and Endpoint:

-

Monitor the health of the mice throughout the study.

-

At the end of the 30-day treatment period, euthanize the mice.

-

Collect blood, bone marrow, and spleen for analysis. Key parameters to assess include:

-

Complete blood counts (CBC)

-

Spleen size and weight

-

Bone marrow fibrosis (e.g., via reticulin staining)

-

Histological analysis of hematopoietic organs.

-

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: RARα Antagonism

This compound is a selective antagonist of the Retinoic Acid Receptor Alpha (RARα). In the canonical pathway, retinoic acid (RA) binds to the RARα/RXR heterodimer, leading to the dissociation of corepressors and recruitment of coactivators, which in turn initiates the transcription of target genes involved in cell differentiation and apoptosis. This compound competitively binds to the ligand-binding pocket of RARα, preventing the binding of RA and the subsequent conformational changes necessary for coactivator recruitment. This maintains the corepressor complex on the DNA, leading to the repression of RA-target gene transcription. This inhibition of RARα signaling can lead to decreased cell proliferation and induction of apoptosis in cancer cells.[8]

Caption: Mechanism of this compound as a RARα antagonist.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.

Caption: General experimental workflow for an in vivo efficacy study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. WO2017201200A1 - Therapeutic compositions containing rar-alpha antagonists - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ibbj.org [ibbj.org]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ro 41-5253

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of Ro 41-5253, a selective retinoic acid receptor alpha (RARα) antagonist.

Product Information and Properties

This compound is a potent and selective antagonist of the retinoic acid receptor-α (RARα)[1]. It binds to RARα without initiating transcriptional activation and does not interfere with RAR/RXR heterodimerization or their binding to DNA[2][3][4]. This compound is a valuable tool for studying the physiological and pathological processes mediated by RARα signaling. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, indicating its potential as an anti-tumor agent[2][3][4].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citations |

| CAS Number | 144092-31-9 | [2][5] |

| Molecular Weight | 484.65 g/mol | [5] |

| Appearance | White to beige solid powder | [1] |

| Purity | ≥98% (HPLC/TLC) | [1] |

| Solubility | DMSO: up to 50 mg/mL (103.17 mM) Ethanol: up to 15 mg/mL (30.95 mM) with warming | [1][6][7] |

| Storage (Solid) | Short-term (days to weeks): 0-4°C Long-term (months to years): -20°C | [5] |

| Storage (Stock Solution) | -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles and protect from light. | [2][8] |

Signaling Pathway of this compound

This compound acts as a competitive antagonist at the RARα receptor. In the canonical retinoic acid signaling pathway, all-trans retinoic acid (atRA) binds to the RAR/RXR heterodimer, leading to the recruitment of coactivators and subsequent transcription of target genes. This compound occupies the ligand-binding pocket of RARα, preventing the binding of atRA and the subsequent conformational changes required for coactivator recruitment, thereby inhibiting gene transcription.

Caption: Mechanism of this compound as a RARα antagonist.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder (CAS: 144092-31-9)

-

Anhydrous/molecular biology grade DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Protocol:

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.85 mg of this compound (Molecular Weight = 484.65 g/mol ).

-

-

Solubilization:

-

Add the appropriate volume of DMSO to the tube containing the weighed powder. For 4.85 mg, add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

-

If dissolution is difficult, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied[1][2][6].

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials[2].

-

Store the aliquots at -20°C for short-to-medium-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].

-

Calculation Example:

To calculate the mass (m) required to make a solution of a specific volume (V) and concentration (C): m (g) = C (mol/L) * V (L) * MW ( g/mol )

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: m = 0.010 mol/L * 0.001 L * 484.65 g/mol = 0.00485 g = 4.85 mg

The following diagram outlines the workflow for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Application Guidelines

When using the this compound stock solution in cell culture experiments, it is crucial to ensure that the final concentration of the solvent (DMSO) is not toxic to the cells. Typically, the final DMSO concentration should be kept below 0.1% (v/v)[8].

Example Dilution for Cell Culture:

To treat cells with a final concentration of 1 µM this compound from a 10 mM stock solution:

-

Perform a serial dilution. A 1:1000 dilution is required (10 mM / 1 µM = 10,000; this is too high for a single step).

-

Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in sterile culture medium to create a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

-

Step 2 (Final Dilution): Add the intermediate solution to your cell culture plate at a 1:100 ratio. (e.g., add 10 µL of the 100 µM intermediate solution to 990 µL of medium in a well).